Rivoglitazone

Vue d'ensemble

Description

Rivo: , est un composé organique de formule chimique C20H20ClN3O4S. Il appartient à la classe des thiazolidinediones, des sensibilisateurs de l'insuline. Son mécanisme d'action est étroitement lié au récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) .

Méthodes De Préparation

Bien que les voies de synthèse spécifiques et les conditions de réaction pour la Rivoglitazone ne soient pas largement documentées, elle est en cours de développement par Daiichi Sankyo. Les méthodes de production industrielle sont exclusives, mais la recherche continue d'explorer sa synthèse et son optimisation.

Analyse Des Réactions Chimiques

La Rivoglitazone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions restent confidentiels. Les principaux produits formés à partir de ces réactions contribuent à ses propriétés pharmacologiques.

4. Applications de la recherche scientifique

Les applications de la this compound s'étendent à plusieurs domaines scientifiques :

Traitement du diabète : En tant que sensibilisateur de l'insuline, elle est prometteuse pour la gestion du diabète de type 2.

Ophtalmologie : La recherche étudie son potentiel dans le traitement de la sécheresse oculaire .

Immunomodulation : Le profil unique d'acides aminés de la this compound peut avoir un impact sur les réponses immunitaires .

5. Mécanisme d'action

La this compound agit comme un agoniste du PPARγ, influençant l'expression des gènes liés au métabolisme du glucose, à l'homéostasie lipidique et à l'inflammation. En se liant au PPARγ, elle régule la sensibilité à l'insuline et la différenciation des adipocytes.

Applications De Recherche Scientifique

Pharmacological Properties

Rivoglitazone exhibits a high selectivity for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for insulin sensitivity and glucose metabolism. It has been shown to have a 445-fold selectivity for PPAR-γ over PPAR-α and PPAR-δ isoforms, making it a promising candidate for diabetes treatment .

Key Pharmacokinetic Data

- Half-life : Approximately 13 hours.

- Dosing : Commonly studied doses range from 0.5 mg/d to 3 mg/d, with 1 mg/d being the standard dose used in many trials .

Clinical Efficacy

This compound has undergone various clinical trials to assess its efficacy in managing T2DM. A meta-analysis encompassing three randomized controlled trials (RCTs) involving 3,591 patients demonstrated significant reductions in HbA1c levels, a primary marker for glycemic control. The results indicated:

- Standard Dose (1 mg/d) : HbA1c reduction of -0.86% compared to placebo.

- High Dose (1.5 or 2 mg/d) : Greater reductions in HbA1c and improvements in adiponectin levels, which are beneficial for metabolic health .

Comparison with Other TZDs

This compound has been compared with pioglitazone, another TZD, in several studies. In a head-to-head trial, this compound demonstrated comparable efficacy but with a potentially improved safety profile regarding cardiovascular risks .

Safety Profile

The safety of this compound has been extensively evaluated across multiple studies. The treatment-emergent adverse events were similar between this compound and placebo groups, indicating a favorable safety profile:

- Fluid Retention : Noted at higher doses but not significant at standard doses.

- Adverse Events : Risk ratios for adverse events were not statistically significant compared to placebo .

Case Studies and Clinical Trials

Several key clinical trials have contributed to the understanding of this compound's efficacy and safety:

| Study Name | Design | Duration | Population | Primary Outcome |

|---|---|---|---|---|

| Chou et al. (2012) | RCT | 26 weeks | T2DM patients | HbA1c reduction |

| Kong et al. (2011) | RCT | 12 weeks | T2DM patients | HbA1c reduction |

| Truitt et al. (2010) | RCT | 26 weeks | T2DM patients | HbA1c reduction |

These studies consistently reported improvements in glycemic control without significant increases in adverse cardiovascular events, which have been a concern with other TZDs like rosiglitazone .

Mécanisme D'action

Rivoglitazone acts as a PPARγ agonist, influencing gene expression related to glucose metabolism, lipid homeostasis, and inflammation. By binding to PPARγ, it regulates insulin sensitivity and adipocyte differentiation.

Comparaison Avec Des Composés Similaires

Activité Biologique

Rivoglitazone is a novel thiazolidinedione (TZD) that functions primarily as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, and it has been investigated for its efficacy in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its biological effects through the activation of PPAR-γ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. This action leads to improved insulin sensitivity and modulation of inflammatory processes associated with metabolic syndrome.

Efficacy in Glycemic Control

This compound has demonstrated significant efficacy in lowering hemoglobin A1c (HbA1c) levels in patients with T2DM. Clinical trials have shown:

- Standard Dose (1 mg/day) : Reduction in HbA1c by approximately 0.86% compared to placebo.

- High Dose (1.5-2 mg/day) : Reduction in HbA1c by approximately 0.97% compared to placebo .

In comparison to pioglitazone, this compound's efficacy was found to be comparable at lower doses and superior at higher doses, indicating its potential as an effective alternative in diabetes management .

Lipid Profile Improvements

This compound has also been associated with favorable changes in lipid profiles:

- Triglycerides : Significant reductions observed at both standard and high doses.

- Adiponectin Levels : Increased adiponectin levels were noted, which is beneficial for metabolic health .

Safety Profile

The safety profile of this compound appears favorable when compared to other TZDs. Common treatment-emergent adverse events (TEAEs) include:

- Peripheral edema

- Weight gain

- Fatigue

- Dizziness

However, the incidence rates of severe adverse events were comparable to placebo groups, indicating a manageable safety profile .

Research Findings and Case Studies

Several randomized controlled trials (RCTs) have evaluated the safety and efficacy of this compound:

| Study | Sample Size | Dose | HbA1c Reduction | Comparison |

|---|---|---|---|---|

| Kong et al., 2011 | 3591 | 1 mg/day | -0.86% | Placebo |

| Truitt et al., 2010 | 1912 | 1.5 mg/day | -0.7% (superior to pioglitazone) | Pioglitazone |

| Chou et al., 2012 | Not specified | 1 mg/day | -0.4% (non-inferior to pioglitazone) | Pioglitazone |

These studies consistently demonstrate that this compound effectively lowers blood glucose levels while maintaining a safety profile similar to existing therapies .

Propriétés

IUPAC Name |

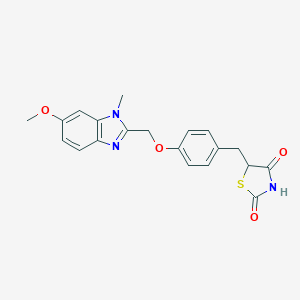

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXOLDPMGMWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870164 | |

| Record name | Rivoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185428-18-6 | |

| Record name | Rivoglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185428-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivoglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.